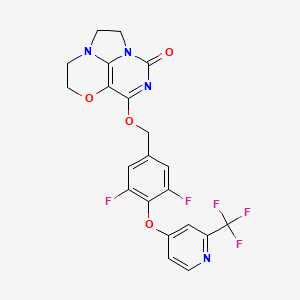
Lp-PLA2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lp-PLA2-IN-10 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the hydrolysis of lipoprotein lipids or phospholipids. This compound has significant potential for research in neurodegenerative diseases such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .
Métodos De Preparación
The synthesis of Lp-PLA2-IN-10 involves the preparation of cyclic pyrimidinones. The synthetic route and reaction conditions are detailed in patent WO2022001881A1. The process includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Lp-PLA2-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Lp-PLA2-IN-10 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: It helps in understanding the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.
Medicine: It is researched for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and other conditions related to lipid metabolism.
Industry: It may be used in the development of new drugs and therapeutic agents targeting Lp-PLA2
Mecanismo De Acción
Lp-PLA2-IN-10 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, producing pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory and anti-atherogenic effects. The molecular targets and pathways involved include the inhibition of lysophosphatidylcholine production and the modulation of lipid metabolism .
Comparación Con Compuestos Similares
Similar compounds to Lp-PLA2-IN-10 include:
Darapladib: Another Lp-PLA2 inhibitor with similar mechanisms of action and therapeutic potential.
Rilapladib: An investigational drug targeting Lp-PLA2, used in the treatment of atherosclerosis and cardiovascular disorders.
This compound is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor
Propiedades
Fórmula molecular |
C21H15F5N4O4 |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
7-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one |
InChI |
InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2 |
Clave InChI |
XTSLPMYBDSIBMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
![(4S)-4-[(Z,3R)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B12409339.png)
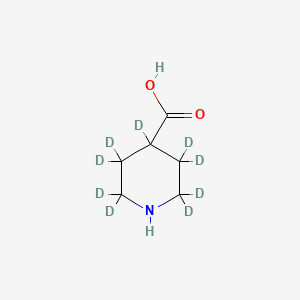
![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)


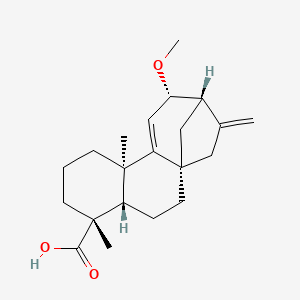
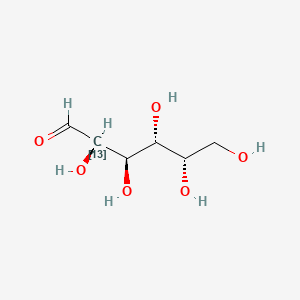
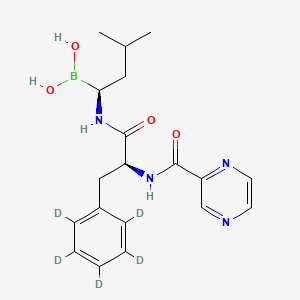

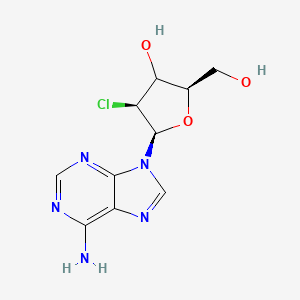
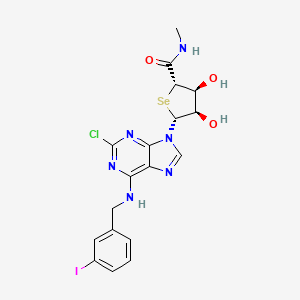
![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

